molecular formula C13H15NO3 B7941276 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzonitrile

4-[2-(1,3-Dioxan-2-yl)ethoxy]benzonitrile

Cat. No.: B7941276
M. Wt: 233.26 g/mol
InChI Key: BXQZZFUCWSTUKC-UHFFFAOYSA-N
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Description

4-[2-(1,3-Dioxan-2-yl)ethoxy]benzonitrile is an organic compound with the molecular formula C₁₃H₁₅NO₃ and a molecular weight of 233.26 g/mol . This compound is characterized by the presence of a benzonitrile group attached to a 1,3-dioxane ring via an ethoxy linker. It is primarily used in research and development within the fields of organic chemistry and material science.

Properties

IUPAC Name

4-[2-(1,3-dioxan-2-yl)ethoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c14-10-11-2-4-12(5-3-11)15-9-6-13-16-7-1-8-17-13/h2-5,13H,1,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQZZFUCWSTUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCOC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 2-(1,3-dioxan-2-yl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1,3-Dioxan-2-yl)ethoxy]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(1,3-Dioxan-2-yl)ethoxy]benzonitrile is utilized in several scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

    Material Science: In the development of novel polymers and materials with specific properties.

    Pharmaceutical Research: As an intermediate in the synthesis of potential drug candidates.

    Chemical Biology: In the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzonitrile is largely dependent on its functional groups. The nitrile group can act as an electrophile in various reactions, while the dioxane ring can participate in ring-opening reactions. The ethoxy linker provides flexibility and can influence the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

    4-(2-(1,3-Dioxan-2-yl)ethoxy)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile.

    4-(2-(1,3-Dioxan-2-yl)ethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.

    4-(2-(1,3-Dioxan-2-yl)ethoxy)aniline: Similar structure but with an amine group instead of a nitrile.

Uniqueness

4-[2-(1,3-Dioxan-2-yl)ethoxy]benzonitrile is unique due to the combination of its nitrile group and the 1,3-dioxane ring. This combination imparts specific reactivity and properties that are valuable in various chemical and material science applications. The presence of the nitrile group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Biological Activity

4-[2-(1,3-Dioxan-2-yl)ethoxy]benzonitrile is an organic compound with a complex structure that includes a benzonitrile core and a 1,3-dioxane moiety. Its molecular formula is C₁₀H₉NO₂, with a molecular weight of approximately 175.18 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural features of 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzonitrile contribute significantly to its biological activity. The presence of the dioxane ring enhances solubility and bioavailability, which are crucial factors for therapeutic efficacy. The ethoxy group linked to the dioxane may also influence its interaction with biological targets.

Biological Activities

Research indicates that compounds similar to 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzonitrile exhibit a variety of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Anti-inflammatory Properties : The compound may modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
  • Anticancer Potential : Similar compounds have shown cytotoxic effects against cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). For instance, derivatives exhibiting significant antitumor activity were reported with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Case Studies and Research Findings

  • Anticancer Activity : A study focused on the synthesis of thiourea derivatives incorporating benzo[d][1,3]dioxol moieties demonstrated significant anticancer activity. Compounds were tested using the SRB assay on HepG2, HCT116, and MCF-7 cell lines, revealing IC50 values that indicated strong cytotoxic effects compared to reference drugs .
  • Molecular Docking Studies : Interaction studies utilizing molecular docking simulations have been employed to assess binding affinities between 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzonitrile and various biological targets. These studies help elucidate the compound's potential mechanisms of action by identifying specific enzymes or receptors it may interact with.

Comparison with Similar Compounds

A comparative analysis highlights the uniqueness of 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzonitrile relative to structurally similar compounds:

Compound NameStructure FeaturesSimilarity Index
4-(1,3-Dioxolan-2-yl)benzonitrileContains a dioxolane instead of dioxane1.00
3-(1,3-Dioxan-2-yl)benzonitrileDioxane at position 3 instead of 40.85
3-(Dimethoxymethyl)benzonitrileContains dimethoxymethyl group0.89
(4-(1,3-Dioxolan-2-yl)phenyl)methanolDioxolane structure with hydroxymethyl0.83

The positioning of functional groups in 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzonitrile may influence its reactivity and biological interactions differently compared to these similar compounds.

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